4-(Benzyloxy)-2-methylbenzoic acid
Overview
Description
Rolicyprine is a synthetic antidepressant known for its potent inhibition of monoamine oxidase in vivo. It is a pharmacologically active compound only after biotransformation, and its pharmacology is similar to that of tranylcypromine .
Preparation Methods
Synthetic Routes and Reaction Conditions: Rolicyprine can be synthesized through a reaction involving N-Boc-O-tosyl hydroxylamine or N-Boc-O-mesyl hydroxylamine in an organic solvent at temperatures between 0 to 20 degrees Celsius, under the action of N-methyl morpholine. The intermediate product, N-Boc-O-cyclopropylhydrazine, undergoes a deprotection reaction with an aqueous solution of hydrogen chloride to remove the Boc protecting group, resulting in cyclopropylhydrazine hydrochloride .
Industrial Production Methods: The method described above is suitable for industrial production due to its mild operation conditions, simplicity, and convenience. It also offers a good application prospect by reducing costs and improving yield .
Chemical Reactions Analysis
Types of Reactions: Rolicyprine undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Typically involves oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Commonly uses reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Often involves nucleophilic substitution reactions using reagents like sodium hydroxide or potassium cyanide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
Rolicyprine has a wide range of scientific research applications:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Studied for its effects on monoamine oxidase and its potential role in neurotransmitter regulation.
Medicine: Investigated for its antidepressant properties and potential therapeutic uses in treating mood disorders.
Industry: Utilized in the production of other chemical compounds and pharmaceuticals
Mechanism of Action
Rolicyprine exerts its effects primarily by inhibiting monoamine oxidase, an enzyme responsible for the breakdown of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine. This inhibition leads to increased levels of these neurotransmitters in the brain, which can help alleviate symptoms of depression. The compound must be biotransformed to become pharmacologically active .
Comparison with Similar Compounds
Tranylcypromine: Another monoamine oxidase inhibitor with similar pharmacological effects.
Phenelzine: A non-selective monoamine oxidase inhibitor used to treat depression and anxiety disorders.
Isocarboxazid: Another monoamine oxidase inhibitor with antidepressant properties.
Uniqueness: Rolicyprine’s uniqueness lies in its requirement for biotransformation to become active, which differentiates it from other monoamine oxidase inhibitors. This characteristic may influence its pharmacokinetics and pharmacodynamics, potentially offering distinct therapeutic benefits .
Properties
IUPAC Name |
2-methyl-4-phenylmethoxybenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c1-11-9-13(7-8-14(11)15(16)17)18-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAKFWANCNDKESO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC2=CC=CC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60611292 | |
Record name | 4-(Benzyloxy)-2-methylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60611292 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17819-91-9 | |
Record name | 4-(Benzyloxy)-2-methylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60611292 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.